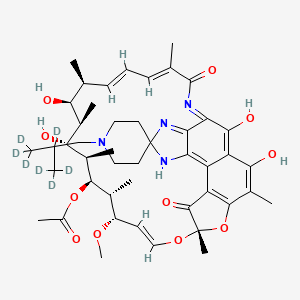
Rifabutin-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifabutin-d7 is a deuterated form of rifabutin, an antibiotic belonging to the rifamycin family. It is primarily used as a stable isotope-labeled internal standard for the quantification of rifabutin in various analytical applications . Rifabutin itself is known for its potent activity against Mycobacterium avium complex (MAC) and Mycobacterium tuberculosis, making it a crucial component in the treatment of tuberculosis and other mycobacterial infections .
Métodos De Preparación
The synthesis of Rifabutin-d7 involves the incorporation of deuterium atoms into the rifabutin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to achieve high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Rifabutin-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Rifabutin can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Rifabutin can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of rifabutin into its constituent parts
Aplicaciones Científicas De Investigación
Rifabutin-d7 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent internal standard for mass spectrometry and other analytical techniques. Its applications include:
Chemistry: Used in the development and validation of analytical methods for the quantification of rifabutin in various matrices.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of rifabutin.
Medicine: Utilized in clinical research to monitor drug levels in patients undergoing treatment for tuberculosis and other mycobacterial infections.
Industry: Applied in the quality control and assurance processes in the pharmaceutical industry to ensure the consistency and accuracy of rifabutin formulations
Mecanismo De Acción
Rifabutin-d7, like rifabutin, exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, leading to the suppression of RNA synthesis and ultimately causing bacterial cell death. The primary molecular target is the β-subunit of the bacterial RNA polymerase . This mechanism is highly effective against both gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex .
Comparación Con Compuestos Similares
Rifabutin-d7 is part of the rifamycin family, which includes other compounds such as rifampin and rifapentine. Compared to these compounds, rifabutin has several unique properties:
Longer Half-Life: Rifabutin has a longer half-life compared to rifampin, allowing for less frequent dosing.
Higher Intracellular Penetration: Rifabutin exhibits higher intracellular penetration, making it more effective against intracellular pathogens.
Lower Plasma Levels: Rifabutin achieves lower plasma levels, reducing the risk of systemic side effects.
Similar compounds include:
Rifampin: Another rifamycin antibiotic commonly used in the treatment of tuberculosis.
Rifapentine: A rifamycin with a longer half-life than rifampin but shorter than rifabutin, used in combination therapy for tuberculosis
Propiedades
Fórmula molecular |
C46H62N4O11 |
|---|---|
Peso molecular |
854.0 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1/i1D3,2D3,22D |
Clave InChI |
ZWBTYMGEBZUQTK-NJTKEUPPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)/C(=C/C=C/[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)C3=N2)O)C([2H])([2H])[2H] |
SMILES canónico |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


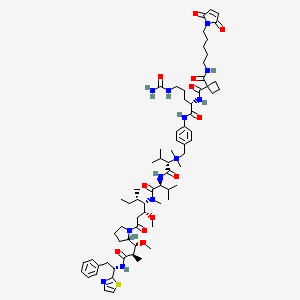
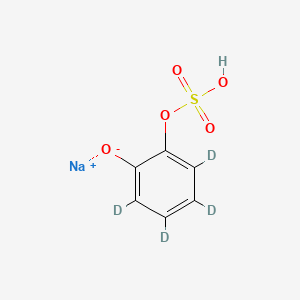
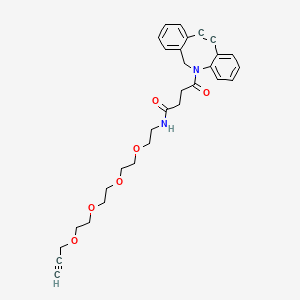
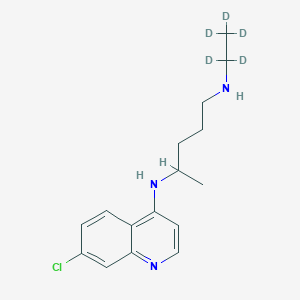
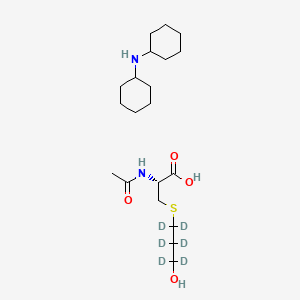
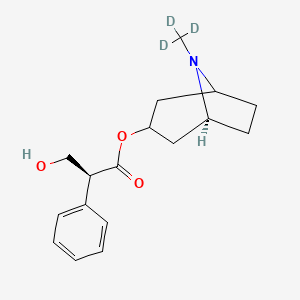
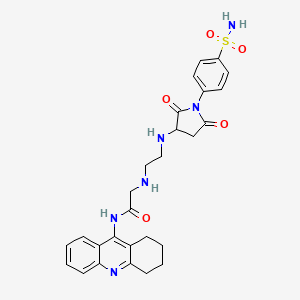
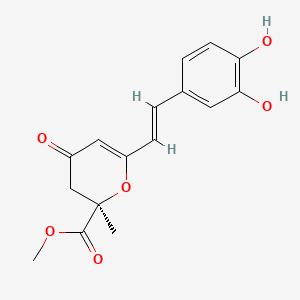
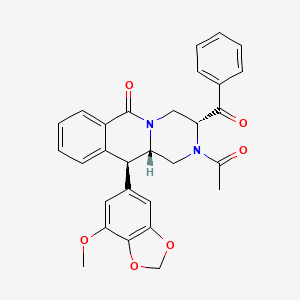
![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
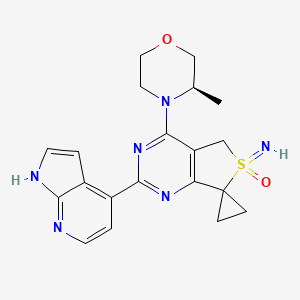
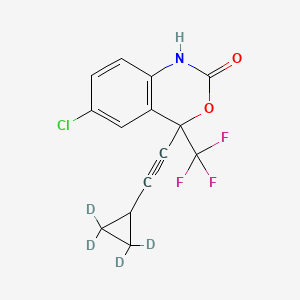
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
